molecular formula C10H15BO3 B1272638 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 248924-59-6

2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1272638
CAS RN: 248924-59-6
M. Wt: 194.04 g/mol
InChI Key: KTBLRYUFNBABGO-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found as natural products in various sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A variety of catalysts have been used for these transformations .


Molecular Structure Analysis

The molecular structure of furan compounds can be analyzed using various techniques. For example, the crystal structure of related compounds has been studied .


Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For example, they can participate in electrophilic aromatic substitution with arenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan compounds can be determined using various techniques. For example, the properties of related compounds have been studied .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this boronate ester is utilized for the synthesis of bioactive furan derivatives. These derivatives have shown potential as antimicrobial agents, particularly against yeast-like fungi such as Candida albicans . This opens up possibilities for developing new antifungal medications.

Biomass Conversion

Furan derivatives are considered platform chemicals in biomass conversion . This compound could be involved in converting biomass into valuable chemicals, aiding in the development of sustainable and eco-friendly chemical production methods.

Safety and Hazards

Safety and hazards associated with furan compounds can vary. For example, some furan compounds may pose risks such as eye irritation and respiratory tract irritation .

Future Directions

The future directions in the field of furan compounds involve a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

properties

IUPAC Name

2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBLRYUFNBABGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378822
Record name 3-Furanboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

248924-59-6
Record name 3-Furanboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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